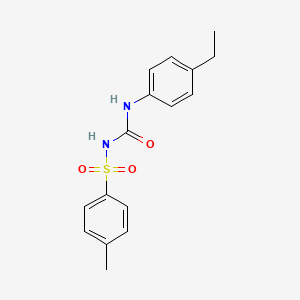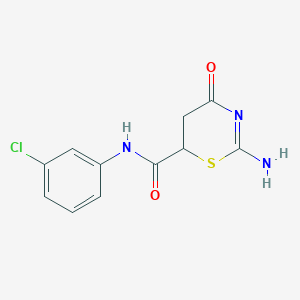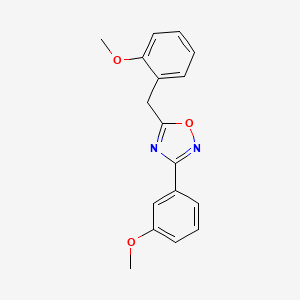![molecular formula C18H19N3O4 B4244250 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4244250.png)
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide
Übersicht
Beschreibung
1,2,4-Oxadiazoles are a class of heterocyclic compounds containing an oxadiazole ring, which consists of two carbon atoms, two nitrogen atoms, and one oxygen atom . They are known for their diverse biological activities and are used in the development of various drugs .
Molecular Structure Analysis
1,2,4-Oxadiazoles have a five-membered ring structure with two carbon atoms, two nitrogen atoms, and one oxygen atom . The specific structure of “3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles can vary widely depending on the specific compound and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their specific structure. For example, a related compound, 3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol, has a predicted boiling point of 398.3±52.0 °C and a predicted density of 1.235±0.06 g/cm3 .Wirkmechanismus
Target of Action
The primary target of this compound is peroxisome proliferator-activated receptors (PPARδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.
Mode of Action
Based on its structural similarity to known pparδ/β agonists, it is likely that it binds to these receptors and activates them . This activation can lead to changes in gene expression, resulting in various physiological effects.
Biochemical Pathways
The activation of PPARδ/β can affect multiple biochemical pathways. These receptors are involved in the regulation of fatty acid storage and glucose metabolism, which can impact energy homeostasis. Additionally, they play a role in anti-inflammatory and anti-proliferative responses and can influence the immune response .
Result of Action
The activation of PPARδ/β by this compound could have several effects at the molecular and cellular levels. It could alter lipid metabolism, reduce inflammation, and modulate immune responses. These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of metabolic disorders or inflammatory diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-2-23-15-8-4-3-7-14(15)18-20-17(25-21-18)10-9-16(22)19-12-13-6-5-11-24-13/h3-8,11H,2,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAKDWYCSKVAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}-N-methylpropanamide hydrochloride](/img/structure/B4244167.png)
![2-[(4-methylbenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4244174.png)
![N-(3-{[2-(3,4-dimethylphenoxy)acetyl]amino}propyl)isonicotinamide](/img/structure/B4244175.png)
![3-(4-ethoxy-3-methoxyphenyl)-5-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,2,4-oxadiazole](/img/structure/B4244179.png)
![2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B4244187.png)
![N-(3-{[(4-bromophenyl)carbonyl]amino}propyl)pyridine-4-carboxamide](/img/structure/B4244192.png)

![2-[[3-(4-Fluoroanilino)piperidin-1-yl]methyl]phenol](/img/structure/B4244218.png)



![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4244269.png)

![5-Ethyl-8-fluoro-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole](/img/structure/B4244287.png)
